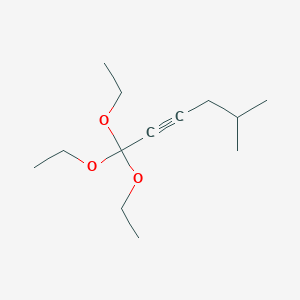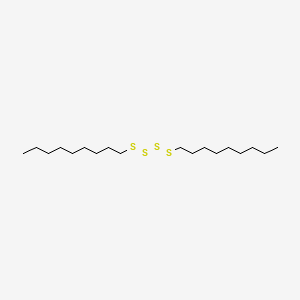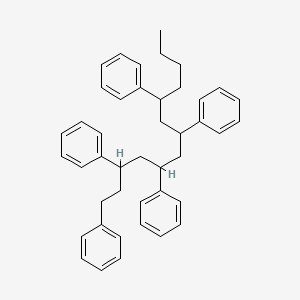![molecular formula C11H13N5OS B14293809 N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide CAS No. 114852-00-5](/img/structure/B14293809.png)
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide typically involves the reaction of 4-aminobenzonitrile with sodium azide and sulfur to form the tetrazole ring. The resulting intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Material Science: Its unique chemical structure makes it suitable for use in the development of new materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide can be compared with other tetrazole derivatives, such as:
N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide: This compound has a longer alkyl chain, which may affect its solubility and biological activity.
2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide: This compound has a different substituent on the tetrazole ring, which can influence its reactivity and applications.
Propiedades
Número CAS |
114852-00-5 |
|---|---|
Fórmula molecular |
C11H13N5OS |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C11H13N5OS/c1-2-3-10(17)12-8-4-6-9(7-5-8)16-11(18)13-14-15-16/h4-7H,2-3H2,1H3,(H,12,17)(H,13,15,18) |
Clave InChI |
PMARADXNPDXWDP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)N2C(=S)N=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

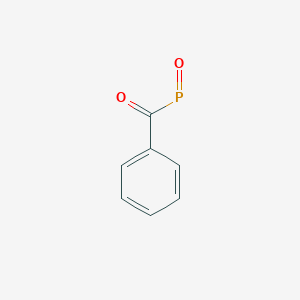
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
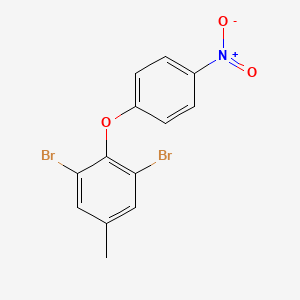
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
